molecular formula C6H4ClN2+ B096021 2-Chlorobenzenediazonium CAS No. 17333-83-4

2-Chlorobenzenediazonium

Cat. No.: B096021
CAS No.: 17333-83-4
M. Wt: 139.56 g/mol
InChI Key: HGOUHLGJFUPVGS-UHFFFAOYSA-N
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Description

2-Chlorobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. In the case of this compound, the diazonium group is bonded to a benzene ring substituted with a chlorine atom at the second position. Diazonium salts are known for their versatility in organic synthesis, serving as intermediates in the preparation of various aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzenediazonium can be synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to maintain the temperature and pH, ensuring high yield and purity of the diazonium salt. The resulting this compound salt is often isolated as a tetrafluoroborate or chloride salt for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. Common reactions include the Sandmeyer reaction and the Schiemann reaction.

    Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl radical or aryl anion, which can further react to form various products.

Common Reagents and Conditions:

    Sandmeyer Reaction: Copper(I) chloride or bromide is used to replace the diazonium group with a halide.

    Schiemann Reaction: Fluoroboric acid is used to replace the diazonium group with a fluoride.

    Coupling Reactions: Phenols or aromatic amines are used under basic conditions to form azo compounds.

Major Products Formed:

    Halogenated Aromatics: Products of the Sandmeyer and Schiemann reactions.

    Azo Compounds: Products of coupling reactions with phenols or aromatic amines.

Scientific Research Applications

2-Chlorobenzenediazonium has numerous applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Material Science: It is used in the modification of electrode surfaces through electrochemical reduction, forming aryl radicals that graft onto the electrode.

    Biomedical Applications: Diazonium salts, including this compound, are used in the surface modification of biomaterials to enhance biocompatibility and functionality.

Mechanism of Action

The mechanism of action of 2-Chlorobenzenediazonium involves the formation of reactive intermediates such as aryl radicals or aryl cations. These intermediates can undergo various reactions, including substitution and coupling, leading to the formation of new chemical bonds. The diazonium group is highly electron-withdrawing, which influences the reactivity of the aromatic ring and facilitates these transformations.

Comparison with Similar Compounds

2-Chlorobenzenediazonium can be compared with other diazonium salts such as:

    Benzenediazonium: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    4-Nitrobenzenediazonium: Contains a nitro group, which further enhances the electron-withdrawing effect, making it more reactive in reduction reactions.

    2-Methylbenzenediazonium: Contains a methyl group, which is electron-donating, making it less reactive in substitution reactions compared to this compound.

The unique presence of the chlorine substituent in this compound makes it particularly useful in reactions where the electron-withdrawing effect is beneficial, such as in the formation of stable intermediates for further chemical transformations.

Properties

IUPAC Name

2-chlorobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOUHLGJFUPVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066186
Record name Benzenediazonium, 2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17333-83-4
Record name 2-Chlorobenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17333-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-chloro-
Source ChemIDplus
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Record name Benzenediazonium, 2-chloro-
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Record name Benzenediazonium, 2-chloro-
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Record name 2-chlorobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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